molecular formula C19H23N5O3 B2988474 9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844858-72-6

9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2988474
CAS RN: 844858-72-6
M. Wt: 369.425
InChI Key: DQIRTUOIUVCMFG-UHFFFAOYSA-N
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Description

The compound “9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups. It has a purine-pyrimidine backbone, which is common in many biological molecules like DNA and RNA. The 4-methoxyphenyl group suggests the presence of a benzene ring with a methoxy (OCH3) substituent, which could contribute to the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine-pyrimidine backbone, followed by the addition of the various substituents. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring system. The purine-pyrimidine backbone would form a bicyclic structure, with additional rings contributed by the phenyl and possibly the propyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The purine-pyrimidine backbone might participate in hydrogen bonding and other polar interactions. The phenyl group could undergo electrophilic aromatic substitution reactions, and the methoxy group could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the purine-pyrimidine backbone and the phenyl group could increase the compound’s planarity and rigidity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Structural and Synthetic Insights

  • Crystal Structure Analysis : The crystal structure of a closely related compound, 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, was determined by X-ray diffraction, showcasing the compound's unique triclinic structure and interesting conformational aspects. This insight is crucial for understanding the molecular geometry and potential interactions of related compounds in biological systems (Wang et al., 2011).

Future Directions

Compounds with a purine or pyrimidine structure have been extensively studied for their potential therapeutic effects, particularly in the field of cancer research. Therefore, this compound could be of interest for future studies, especially if it shows promising biological activity .

Mechanism of Action

Target of Action

Similar purine derivatives have been reported to exhibit anti-proliferative activities against various cell lines, including hl60, hela, and a549 . These compounds are known to inhibit enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .

Mode of Action

It’s suggested that similar purine derivatives act as nonclassical antifolates . Antifolates are a type of antimetabolite that interfere with the synthesis of nucleic acids, thereby inhibiting cell growth and proliferation . The compound may interact with its targets, leading to changes in cellular processes such as DNA synthesis and cell cycle progression .

Biochemical Pathways

The compound likely affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound can disrupt DNA synthesis and cell division, leading to anti-proliferative effects .

Pharmacokinetics

Similar nonclassical antifolates are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s bioavailability.

Result of Action

The compound’s action results in anti-proliferative effects against certain cell lines . For instance, one study found that a similar compound induced S-phase arrest and apoptosis in HL-60 cells . The compound’s action may also affect lysosomes and mitochondria, indicating that apoptosis induction may occur through a lysosome-nonmitochondrial pathway .

properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-4-10-24-17(25)15-16(21(2)19(24)26)20-18-22(11-5-12-23(15)18)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRTUOIUVCMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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